1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea
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Description
1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea is a useful research compound. Its molecular formula is C16H11Cl3N4O2 and its molecular weight is 397.64. The purity is usually 95%.
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Biological Activity
1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1021082-66-5 |
Molecular Formula | C18H17ClN4O3 |
Molecular Weight | 372.8 g/mol |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular signaling and proliferation. Notably, it has been shown to interfere with:
- Kinase Activity : The compound has demonstrated inhibitory effects on various kinases, which are crucial for cell signaling pathways related to cancer and inflammation. For instance, it may target the MAPK pathway, which is often constitutively active in several tumors .
- Acetylcholinesterase Inhibition : In studies involving related compounds, significant inhibitory activity against acetylcholinesterase was noted, suggesting potential applications in treating neurodegenerative diseases .
Biological Activity
The biological activity of this compound has been evaluated through various experimental models:
Antimicrobial Activity
The compound has shown moderate to strong antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The presence of the pyrido[1,2-a]pyrimidine moiety is believed to enhance its interaction with DNA or RNA targets within cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds with structural analogs:
- Study on MAPK Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited pMAPK levels in liver and lung tissues post-administration in animal models. This inhibition was dose-dependent and sustained over several days .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against oxidative stress in neuronal cells. These findings suggest a potential role for this class of compounds in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
1-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O2/c1-8-14(15(24)23-7-9(17)2-3-13(23)20-8)22-16(25)21-12-5-10(18)4-11(19)6-12/h2-7H,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPQYXQQBOCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.